Probucol Disuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

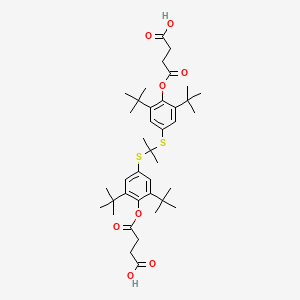

IUPAC Name |

4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOONAMTVOJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probucol Disuccinate: A Deep Dive into its Mechanism of Action on LDL Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of extensive research for its unique effects on lipoprotein metabolism. Probucol Disuccinate, a prodrug of probucol, is designed to enhance its bioavailability. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences low-density lipoprotein (LDL) metabolism, with a focus on its impact on LDL oxidation, cholesterol ester transfer protein (CETP) activity, and the ATP-binding cassette transporter A1 (ABCA1). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's multifaceted actions.

Core Mechanisms of Action

This compound's influence on LDL metabolism is not mediated by a single pathway but rather through a combination of interconnected mechanisms. Following administration, this compound is rapidly hydrolyzed to its active form, probucol, which then exerts its effects.

Potent Antioxidant Effect and Inhibition of LDL Oxidation

One of the most well-documented effects of probucol is its ability to inhibit the oxidative modification of LDL.[1][2][3] Oxidized LDL (ox-LDL) is a key player in the initiation and progression of atherosclerosis. It is readily taken up by macrophages via scavenger receptors, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.

Probucol, being highly lipophilic, incorporates itself into the LDL particle.[4] Within the LDL particle, it acts as a potent chain-breaking antioxidant, effectively scavenging free radicals and preventing the lipid peroxidation of polyunsaturated fatty acids. This action significantly increases the resistance of LDL to oxidative stress.[2]

Key Quantitative Effects on LDL Oxidation:

| Parameter | Treatment Group | Change from Baseline/Control | Reference |

| LDL Resistance to Oxidation (Lag Phase) | Probucol | Increased by 830% | |

| LDL Resistance to Oxidation (Lag Phase) | Low-dose Probucol (250 mg/day) | Prolonged 2.7-fold | |

| Copper-induced LDL Oxidation | Probucol (5 µM) | Prevented modification | |

| Endothelial Cell-mediated LDL Oxidation | Probucol | Prevented modification |

Experimental Protocol: In Vitro LDL Oxidation Assay (Copper-Mediated)

This protocol outlines a common method to assess the susceptibility of LDL to oxidation.

1. LDL Isolation:

-

Isolate LDL from plasma using sequential ultracentrifugation.

2. Incubation:

-

Incubate isolated LDL (e.g., 100 µg/mL) in phosphate-buffered saline (PBS) in the presence of a pro-oxidant, typically copper sulfate (CuSO₄, e.g., 5-10 µM), at 37°C.

-

A control group with LDL and PBS but without CuSO₄ should be included.

-

A treatment group with LDL, PBS, CuSO₄, and this compound (or probucol) at various concentrations should be run in parallel.

3. Monitoring Oxidation:

-

Monitor the formation of conjugated dienes, an early marker of lipid peroxidation, by measuring the change in absorbance at 234 nm over time using a spectrophotometer.

-

The "lag phase" is the time before a rapid increase in absorbance, representing the period of antioxidant protection.

4. Measurement of Oxidation Products:

-

Measure the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, at the end of the incubation period.

-

Quantify lipid hydroperoxides using specific assays.

5. Analysis:

-

Compare the lag phase duration and the amount of oxidation products between the control and probucol-treated groups to determine the antioxidant effect.

Signaling Pathway: Inhibition of LDL Oxidation

Caption: Probucol inhibits LDL oxidation by scavenging free radicals.

Modulation of LDL Catabolism

Probucol has been shown to increase the fractional catabolic rate (FCR) of LDL, meaning it enhances the removal of LDL from the circulation. This effect is particularly noteworthy as it appears to be independent of the LDL receptor pathway. Studies in LDL receptor-deficient rabbits have demonstrated a significant increase in LDL catabolism following probucol treatment.

The precise mechanism for this enhanced catabolism is not fully elucidated but may involve modifications to the LDL particle itself by probucol, making it more susceptible to clearance by alternative pathways, potentially involving scavenger receptors on macrophages and hepatocytes.

Key Quantitative Effects on LDL Catabolism:

| Parameter | Subject | Change in FCR | Reference |

| Fractional Catabolic Rate (FCR) of apoLDL | Hypercholesterolemic Patients | Increased by an average of 23% | |

| Fractional Catabolic Rate (FCR) of LDL | LDL Receptor-Deficient Rabbits | Increased by 40-50% |

Experimental Workflow: LDL Catabolism Study

Caption: Workflow for assessing the effect of Probucol on LDL catabolism.

Interaction with Cholesteryl Ester Transfer Protein (CETP)

Probucol has a significant impact on high-density lipoprotein (HDL) metabolism, which is closely linked to its interaction with CETP. CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL).

Studies have shown that probucol treatment increases CETP activity and mRNA levels. This enhanced CETP activity leads to a reduction in HDL cholesterol (HDL-C) levels as cholesteryl esters are transferred away from HDL. While a decrease in HDL-C is generally considered pro-atherogenic, in the context of probucol treatment, it is hypothesized to be part of an enhanced reverse cholesterol transport pathway. The smaller, denser HDL particles may be more efficient at cholesterol efflux.

Key Quantitative Effects on CETP Activity:

| Parameter | Subject | Change in CETP Activity | Reference |

| CETP Activity | Hypercholesterolemic Patients | Increased by 50% | |

| CETP Activity | Type II Hyperlipoproteinemia Patients | Increased from 126.6 to 172.8 units | |

| CETP mRNA | hCETP-transfected CHO cells (50 µM probucol) | Increased to 221% of control |

Experimental Protocol: CETP Activity Assay

This protocol describes a fluorometric assay to measure CETP activity.

1. Principle:

-

A donor particle containing a self-quenched fluorescent lipid is used. In the presence of CETP, the fluorescent lipid is transferred to an acceptor particle, resulting in an increase in fluorescence.

2. Reagents:

-

Donor and acceptor particles

-

CETP assay buffer

-

Plasma or serum sample containing CETP

-

This compound (or probucol) for in vitro inhibition studies

3. Procedure:

-

Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.

-

Add the plasma or serum sample to initiate the reaction.

-

For inhibition studies, pre-incubate the plasma with this compound before adding to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Measure the increase in fluorescence over time using a fluorometer (e.g., excitation at 465 nm and emission at 535 nm).

4. Analysis:

-

Calculate the rate of fluorescence increase, which is proportional to the CETP activity in the sample.

-

Compare the activity in the presence and absence of the inhibitor to determine the effect of this compound.

Signaling Pathway: Probucol's Effect on CETP and Reverse Cholesterol Transport

Caption: Probucol increases CETP activity, affecting HDL-C levels.

Inhibition of ABCA1-Mediated Cholesterol Efflux

The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in the initial step of reverse cholesterol transport by mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I), to form nascent HDL particles.

Paradoxically, probucol has been shown to inhibit ABCA1-mediated cholesterol efflux. This inhibition is not due to a decrease in ABCA1 expression but rather to an impairment of ABCA1 translocation to the plasma membrane and its subsequent function. This effect of probucol on ABCA1 is thought to contribute to the observed decrease in HDL-C levels in patients.

While this inhibitory effect on a key reverse cholesterol transport protein seems counterintuitive to its anti-atherosclerotic properties, it is important to consider the multifaceted nature of probucol's actions. The potent antioxidant effects and the enhancement of LDL catabolism may outweigh the negative impact of ABCA1 inhibition. Furthermore, some studies suggest the existence of an ABCA1-independent cholesterol efflux pathway that may be active in the presence of probucol, particularly in foam cells.

Key Quantitative Effects on ABCA1-Mediated Efflux:

| Cell Type | Treatment | Inhibition of Cholesterol Efflux | Reference |

| J774 Macrophages expressing ABCA1 | Probucol | Up to 80% | |

| THP-1 non-foam cells | Probucol | 31.5 ± 0.1% | |

| THP-1 foam cells | Probucol | 18.5 ± 0.2% | |

| ABCA1-expressing BHK cells | Probucol | 93 ± 0.01% |

Experimental Protocol: Cholesterol Efflux Assay

This protocol outlines a common method to measure ABCA1-mediated cholesterol efflux.

1. Cell Culture and Labeling:

-

Culture macrophages (e.g., J774 or THP-1 cells) in appropriate media.

-

Label the cells with a radioactive or fluorescent cholesterol analog (e.g., [³H]-cholesterol or a fluorescently-labeled cholesterol) for 24-48 hours to allow for incorporation into cellular cholesterol pools.

2. ABCA1 Upregulation and Treatment:

-

Upregulate ABCA1 expression using a suitable agent (e.g., a liver X receptor (LXR) agonist).

-

Treat the cells with this compound at various concentrations for a specified period.

3. Efflux Measurement:

-

Wash the cells to remove excess label.

-

Add serum-free media containing a cholesterol acceptor, such as apoA-I (10-50 µg/mL).

-

Incubate for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

4. Quantification:

-

Collect the media and lyse the cells.

-

Measure the amount of labeled cholesterol in the media and the cell lysate using a scintillation counter (for radioactive labels) or a fluorometer (for fluorescent labels).

5. Analysis:

-

Calculate the percentage of cholesterol efflux as: (cholesterol in media / (cholesterol in media + cholesterol in cell lysate)) x 100.

-

Compare the efflux in probucol-treated cells to untreated controls to determine the inhibitory effect.

Signaling Pathway: Probucol's Inhibition of ABCA1-Mediated Cholesterol Efflux

Caption: Probucol inhibits ABCA1 function at the plasma membrane.

Summary of Quantitative Data from Clinical Trials

The following tables summarize the effects of probucol on key lipid parameters from various clinical studies.

Table 1: Effect of Probucol on LDL Cholesterol (LDL-C)

| Study Population | Probucol Dosage | Duration | LDL-C Reduction | Reference |

| Hypercholesterolemic Patients | 1 g/day | 4 months | 16% | |

| Hypercholesterolemic Patients | 1 g/day | 2-6 months | 11% | |

| Heterozygous Familial Hypercholesterolemia | 1 g/day | 3 months | 14% (up to >20% in some) | |

| Hypercholesterolemia | 1 g/day | 6 months | 71% of patients showed reduction |

Table 2: Effect of Probucol on HDL Cholesterol (HDL-C)

| Study Population | Probucol Dosage | Duration | HDL-C Reduction | Reference |

| Hypercholesterolemic Patients | 1 g/day | 2-6 months | 9% | |

| Heterozygous Familial Hypercholesterolemia | 1 g/day | 3 months | Significant reduction (HDL2 most affected) | |

| Hypercholesterolemia | 1 g/day | 6 months | 90% of patients showed reduction | |

| Hypercholesterolemic Patients | 1 g/day | Not specified | Not significantly altered | |

| Male Volunteers | 250 mg/day | 4 months | 8.9% (not statistically significant) |

Conclusion

This compound exerts a complex and multifaceted influence on LDL metabolism. Its primary mechanism of action involves a potent antioxidant effect that protects LDL from oxidative modification, a key step in atherogenesis. Additionally, it enhances the catabolism of LDL through LDL receptor-independent pathways. Its interactions with CETP and ABCA1, leading to increased CETP activity and inhibition of ABCA1-mediated cholesterol efflux, contribute to significant alterations in HDL metabolism. While the reduction in HDL-C levels has been a point of concern, the overall anti-atherosclerotic effects of probucol, likely driven by its profound antioxidant properties and enhanced LDL clearance, are well-documented. A thorough understanding of these intricate mechanisms is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound and related compounds in the management of dyslipidemia and the prevention of cardiovascular disease.

References

- 1. Decrease of plasma large, light LDL (LDL1), HDL2 and HDL3 levels with concomitant increase of cholesteryl ester transfer protein (CETP) activity by probucol in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probucol, incorporated into LDL particles in vivo, inhibits generation of lipid peroxides more effectively than endogenous antioxidants alone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Antioxidant Properties of Probucol Disuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a diphenolic compound with lipid-lowering properties, and its more soluble derivative, Probucol Disuccinate, have demonstrated significant antioxidant capabilities in various in vitro models. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, focusing on its mechanisms of action, supported by quantitative data from key experimental assays. Detailed experimental protocols for these assays are provided to enable replication and further investigation. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a clear visual representation of the scientific principles discussed.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and upregulating endogenous defense mechanisms. Probucol has been recognized for its potent antioxidant effects, which are largely attributed to its chemical structure. This guide focuses specifically on the in vitro antioxidant profile of this compound, providing a technical resource for the scientific community.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.

Direct Free Radical Scavenging

Probucol's unique bis-phenolic structure allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. In vitro studies have demonstrated its efficacy in scavenging various types of radicals.

Indirect Antioxidant Effects: Activation of the Nrf2/ARE Signaling Pathway

A significant aspect of Probucol's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like Probucol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. This includes key enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[1][2]

Quantitative Data on In Vitro Antioxidant Activity

The following tables summarize the quantitative data from various in vitro assays demonstrating the antioxidant efficacy of Probucol.

Table 1: Free Radical Scavenging Activity of Probucol

| Assay | Radical Source | Probucol Concentration | % Inhibition / IC50 | Reference |

| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | Dose-dependent | Scavenged dose-dependently | [3] |

| Superoxide Radical Scavenging | Hypoxanthine-xanthine oxidase system | Not specified | Powerful scavenger | |

| Hydroxyl Radical Scavenging | Fenton reaction | Not specified | No effect |

Table 2: Inhibition of Lipid Peroxidation and DNA Damage by Probucol

| Assay | System | Probucol Concentration | % Inhibition | Reference |

| Lipid Peroxidation (TBARS) | Fe-NTA plus H₂O₂-induced in renal microsomes | Dose-dependent | 10-34% | |

| DNA Damage | Fe-NTA plus H₂O₂-induced | Dose-dependent | 36-71% | |

| LDL Oxidation | Copper-catalyzed | Not specified | Efficiently suppressed |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Induce lipid peroxidation in a biological sample (e.g., liver microsomes, LDL) using an oxidizing agent (e.g., FeSO₄/ascorbate or Cu²⁺).

-

Add this compound at various concentrations to the reaction mixture before or during the induction of peroxidation.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add TBA solution and heat the mixture at 95°C for a specified time (e.g., 60 minutes).

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

A standard curve using MDA or a precursor is used to quantify the amount of TBARS.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the Probucol-treated samples to the control (oxidized sample without antioxidant).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Principle: This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation by an antioxidant, using fluorescence microscopy.

Protocol:

-

Culture a suitable cell line (e.g., HepG2, AREc32) on glass coverslips in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

The translocation of Nrf2 is identified by the co-localization of the Nrf2 fluorescence signal with the nuclear stain.

Visualizations

Caption: Direct free radical scavenging mechanism of this compound.

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Caption: Workflow for visualizing Nrf2 nuclear translocation.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant. Its dual mechanism of direct free radical scavenging and indirect antioxidant effects through the activation of the Nrf2/ARE pathway makes it a compound of significant interest for further research and potential therapeutic applications in diseases associated with oxidative stress. The provided quantitative data and detailed experimental protocols serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probucol scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited formation of thiobarbituric acid reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Probucol Disuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of interest in cardiovascular research. To enhance its therapeutic potential, derivatives such as Probucol Disuccinate have been synthesized. This technical guide provides a comprehensive overview of a plausible synthesis route for this compound and details the expected chemical characterization of the compound. The methodologies outlined herein are based on established principles of organic synthesis and analytical chemistry, offering a foundational framework for researchers in drug discovery and development.

Introduction

Probucol is known for its ability to lower low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL, a key event in the pathogenesis of atherosclerosis. However, its clinical use has been limited by factors such as its high lipophilicity and modest effects on triglyceride levels. The synthesis of this compound, an ester derivative, represents a strategy to potentially modify the physicochemical and pharmacokinetic properties of the parent drug. This guide details a proposed synthesis protocol and the analytical techniques required for its thorough chemical characterization.

Synthesis of this compound

The synthesis of this compound involves the esterification of the two phenolic hydroxyl groups of probucol with succinic anhydride. This reaction creates two ester linkages, resulting in the formation of the disuccinate derivative.

Proposed Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Esterification of Probucol

Materials:

-

Probucol (1 equivalent)

-

Succinic anhydride (2.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve Probucol (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add succinic anhydride (2.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq.) to the solution.

-

Add pyridine to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Probucol) is consumed (approximately 24 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₃₉H₅₆O₈S₂ |

| Molecular Weight | 716.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in organic solvents like DMSO, DCM |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

| Technique | Expected Spectral Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the probucol backbone, the tert-butyl groups, the isopropylidene bridge, and new signals for the succinate methylene protons (typically around 2.6-2.8 ppm). |

| ¹³C NMR | Signals for the carbons of the probucol structure, and new signals for the carbonyl carbons of the ester and carboxylic acid groups of the succinate moieties (typically around 170-180 ppm). |

| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and carboxylic acid groups (around 1730-1760 cm⁻¹ and 1700-1725 cm⁻¹, respectively), and disappearance of the broad O-H stretch from the phenolic groups of probucol. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at approximately 717.3). |

Table 2: Expected Spectroscopic Data for this compound.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is recommended to confirm the exact mass and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol, with UV detection at an appropriate wavelength (e.g., 242 nm, based on the chromophore of probucol).

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Caption: Overall workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and chemical characterization of this compound. The proposed experimental protocols are based on standard and reliable organic chemistry methodologies. Researchers and drug development professionals can use this guide as a starting point for the practical synthesis and comprehensive analysis of this promising probucol derivative. Further studies will be required to elucidate its biological activity and pharmacokinetic profile in comparison to the parent compound.

Probucol vs. Probucol Disuccinate: A Technical Guide to Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a lipophilic antioxidant with cholesterol-lowering properties, has been a subject of extensive research for its potential in treating cardiovascular diseases. Probucol Disuccinate, a di-ester derivative, has been developed to potentially improve upon the physicochemical and pharmacokinetic properties of the parent compound. This technical guide provides an in-depth comparison of Probucol and this compound, focusing on their structural differences and the resulting functional implications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug development and cardiovascular pharmacology.

Structural Differences

Probucol is a bis-phenolic compound characterized by two bulky tert-butyl groups on each phenol ring, linked by a dithioacetal bridge. This structure confers high lipophilicity and potent antioxidant activity. This compound is a prodrug of Probucol, where the hydroxyl groups of the two phenolic rings are esterified with succinic acid.

Chemical Structure:

-

Probucol: 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]

-

This compound: 4,4'-[propane-2,2-diylbis(sulfanediyl)]bis(2,6-di-tert-butyl-1-phenylene) disuccinate

The addition of the two succinate moieties in this compound significantly alters its physicochemical properties, most notably its polarity and solubility. While Probucol is practically insoluble in water, the esterification is intended to increase its aqueous solubility and potentially enhance its bioavailability.

| Property | Probucol | This compound | Reference |

| Molecular Formula | C31H48O2S2 | C39H56O8S2 | [1][2] |

| Molecular Weight | 516.84 g/mol | 716.99 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | White to off-white solid | [3] |

| Solubility in Water | Practically insoluble | Expected to have higher solubility than Probucol | |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | Soluble in DMSO |

Functional Differences: A Comparative Analysis

The primary functional distinction between Probucol and this compound lies in their pharmacokinetic profiles, stemming from their structural differences. This compound is designed as a prodrug, which is expected to be hydrolyzed in vivo to release the active parent drug, Probucol.

Pharmacokinetics and Bioavailability

Probucol exhibits low and variable oral bioavailability due to its high lipophilicity and poor aqueous solubility. The succinate esters in this compound are intended to improve its absorption from the gastrointestinal tract. While direct comparative pharmacokinetic data for this compound is limited, studies on a similar mono-succinate derivative, Succinobucol, provide valuable insights.

A study comparing Succinobucol with Probucol in mice demonstrated that both compounds, when administered orally at 10 mg/kg/day, achieved significant lipid-lowering effects. This suggests that the succinate modification does not impede the ultimate bioavailability of the active moiety. However, another study highlighted that Succinobucol may have a better safety profile, with less prolongation of the QTc interval compared to Probucol.

| Parameter | Probucol | Succinobucol (as a proxy for this compound) | Reference |

| Bioavailability | Low and variable | Potentially improved due to increased solubility | |

| QTc Prolongation | Associated with QTc prolongation | Less frequent QTc prolongation |

Lipid-Lowering Effects

Both Probucol and its derivatives exert their lipid-lowering effects primarily by increasing the catabolism of low-density lipoprotein (LDL) cholesterol. A subacute/subchronic study in mice showed that both Probucol and Succinobucol significantly decreased plasma total cholesterol levels to a similar extent after 30 days of treatment.

| Parameter | Control | Probucol (10 mg/kg/day) | Succinobucol (10 mg/kg/day) | Reference |

| Total Cholesterol (mg/dL) | 135.3 ± 5.4 | 105.8 ± 3.7 | 108.2 ± 4.1 | |

| Non-HDL Cholesterol (mg/dL) | 60.1 ± 3.2 | 42.3 ± 2.9 | 44.5 ± 3.5 | |

| *p < 0.05 compared to control |

Antioxidant Activity

The antioxidant properties of Probucol are central to its therapeutic potential. The phenolic hydroxyl groups are key to its free radical scavenging activity. In this compound, these hydroxyl groups are esterified. Therefore, it is expected that this compound itself has minimal antioxidant activity and must be hydrolyzed to Probucol to exert this effect.

A comparative in vitro study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that both Probucol and Succinobucol possess potent free radical scavenging activities, with no significant difference between the two. This suggests that the succinate ester is efficiently cleaved to release the active phenolic antioxidant. Another study indicated that Succinobucol might be more effective than Probucol in mitigating mitochondrial dysfunction and oxidative stress in vitro.

| Assay | Probucol | Succinobucol | Reference |

| DPPH Radical Scavenging (IC50) | Not significantly different from Succinobucol | Not significantly different from Probucol | |

| Mitochondrial Dysfunction Mitigation | Protective against oxidative stress | More efficient in preventing mitochondrial dysfunction |

Signaling Pathways and Mechanism of Action

Probucol's mechanism of action is multifaceted. As this compound is a prodrug, it is anticipated to share the same downstream signaling pathways following its conversion to Probucol.

Key Mechanisms of Action for Probucol:

-

Inhibition of LDL Oxidation: Probucol's primary and most well-established function is its ability to inhibit the oxidative modification of LDL, a critical step in the pathogenesis of atherosclerosis.

-

Increased LDL Catabolism: It enhances the fractional rate of LDL catabolism through a pathway independent of the LDL receptor.

-

Modulation of Cholesterol Efflux: Probucol has complex effects on reverse cholesterol transport. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is involved in the efflux of cholesterol from cells to high-density lipoprotein (HDL).

-

Anti-inflammatory Effects: Probucol exhibits anti-inflammatory properties, which contribute to its anti-atherosclerotic effects.

Experimental Protocols

Synthesis of Probucol

A general method for the synthesis of Probucol involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with acetone in the presence of a catalyst.

Materials:

-

2,6-di-tert-butyl-4-mercaptophenol

-

Acetone

-

Hydrogen chloride (gas or in a suitable solvent)

-

Methanol

-

Reaction vessel equipped with a stirrer and gas inlet

Procedure:

-

Dissolve 2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent such as methanol in the reaction vessel.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution while stirring.

-

Slowly add acetone to the reaction mixture.

-

Continue stirring at a low temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

In Vivo Assessment of Lipid-Lowering Effects (Mouse Model)

This protocol is based on the study comparing Probucol and Succinobucol.

Animals:

-

Male Swiss mice (25-30 g)

Treatment:

-

Animals are divided into three groups: Control (vehicle), Probucol (10 mg/kg/day), and Succinobucol (10 mg/kg/day).

-

The drugs are administered orally via gavage once a day for 30 days.

Blood Collection and Analysis:

-

At the end of the treatment period, animals are fasted overnight.

-

Blood samples are collected via cardiac puncture into heparinized tubes.

-

Plasma is separated by centrifugation.

-

Plasma total cholesterol, HDL cholesterol, and triglycerides are determined using commercial enzymatic kits.

-

Non-HDL cholesterol is calculated as: Total Cholesterol - HDL Cholesterol.

In Vitro Antioxidant Activity Assay (DPPH)

This protocol is based on the study comparing Probucol and Succinobucol.

Materials:

-

Probucol

-

Succinobucol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ethanol

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of Probucol and Succinobucol in ethanol.

-

Prepare a solution of DPPH in ethanol.

-

In a microplate, add different concentrations of the test compounds to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound is a prodrug of Probucol, designed to enhance its physicochemical properties and potentially its bioavailability. While direct comparative data for this compound is scarce, studies on the mono-succinate analog, Succinobucol, suggest that the succinate modification does not compromise the lipid-lowering and antioxidant efficacy of the parent compound and may offer a better safety profile concerning QTc prolongation. The functional effects of this compound are contingent upon its in vivo hydrolysis to Probucol. Therefore, it is expected to share the same multifaceted mechanism of action, including inhibition of LDL oxidation and enhancement of LDL catabolism. Further research, including direct comparative pharmacokinetic and clinical studies of this compound, is warranted to fully elucidate its therapeutic potential relative to Probucol. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.

References

Early-Stage Research on Probucol Disuccinate for Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been a subject of extensive research in the context of atherosclerosis. While its clinical use has been limited by certain side effects, its unique mechanisms of action continue to inspire the development of derivatives with improved therapeutic profiles. Probucol disuccinate, an ester prodrug of probucol, is one such derivative anticipated to offer enhanced bioavailability and targeted delivery. This technical guide synthesizes the foundational early-stage research on probucol, which serves as a crucial framework for understanding the potential of this compound in the management of atherosclerotic cardiovascular disease. The focus is on the core preclinical and mechanistic studies that have elucidated its effects on lipid metabolism, oxidative stress, and inflammatory pathways integral to the pathogenesis of atherosclerosis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from seminal studies on probucol, providing a comparative overview of its effects across different models and settings.

Table 1: Effects of Probucol on Plasma Lipids and Atherosclerotic Lesion Size in Animal Models

| Animal Model | Treatment Group | Duration | Total Cholesterol | HDL Cholesterol | LDL Cholesterol | Atherosclerotic Lesion Size | Citation |

| ApoE-deficient Mice | 0.5% Probucol in diet | 12 weeks | ↓ 60% | Significantly ↓ | - | 2-fold larger in aortic sinus | [1] |

| LDL Receptor-deficient Mice | 0.5% Probucol in diet | 12 weeks | ↓ 30-60% | No significant change | - | Similar to untreated | [1] |

| LDL Receptor-deficient Mice (Female) | 0.5% Probucol in diet | 6-26 weeks | - | Significantly ↓ | - | ↑ 1.3 to 2.9-fold in aortic origin | [2] |

| LDL Receptor-deficient Mice (Male) | 0.5% Probucol in diet | 6-26 weeks | - | - | - | ↑ 3.6 to 3.7-fold in aortic origin | [2] |

| LDL Receptor-deficient Mice (Male) | 0.025% Probucol in diet | 6-26 weeks | - | - | - | ↑ 1.6-fold in aortic origin | [2] |

| Cholesterol-fed Rabbits | 1% Probucol in diet | - | No significant change | - | - | ↓ from 55.6% to 11.6% (thoracic aorta); ↓ from 49.1% to 7.2% (abdominal aorta) | |

| Fat-fed LDL Receptor-deficient Mice | 0.2% Probucol in diet | 12 weeks | ↓ 26% | - | - | Unchanged in aortic root | |

| Fat-fed LDL Receptor-deficient Mice | 1% Probucol in diet | 12 weeks | ↓ 37% | - | - | Unchanged in aortic root | |

| ApoE-knockout Mice | 1% Probucol in diet | 20 weeks | - | ↓ >75% | - | 3-fold greater | |

| Nonhuman Primates (Macaca nemestrina) | Probucol daily | 11 months | - | - | - | ↓ 43% in thoracic aorta |

Table 2: Effects of Probucol on Oxidative Stress and Other Biochemical Parameters

| Model System | Treatment | Parameter | Result | Citation |

| LDL Receptor-deficient Mice | 0.5% Probucol | LDL oxidation lag time (ex vivo) | > 1400 min | |

| Hypercholesterolemic Patients (PQRST) | Probucol | LDL oxidation lag time (Cu2+-induced) | 220 +/- 8 min (vs. 82 +/- 7 min in controls) | |

| Hypercholesterolemic Patients (PQRST) | Probucol | LDL lipid peroxide formation | 13-fold lower | |

| Hypercholesterolemic Patients (PQRST) | Probucol | Macrophage degradation of oxidized LDL | 97% reduction | |

| ApoE-knockout Mice | 1% Probucol | Plasma Fibrinogen | ↑ 42% | |

| ApoE-knockout Mice | 1% Probucol | Postheparin Lipoprotein Lipase (LPL) Activity | Significantly ↓ | |

| Atherosclerotic Rabbit Model | Probucol | Serum PON1 activity | Significantly ↑ | |

| Atherosclerotic Rabbit Model | Probucol | Serum MPO activity | Significantly ↓ |

Table 3: Human Clinical Trials with Probucol

| Trial Name / Patient Population | Treatment | Duration | Key Findings | Citation |

| Hypercholesterolemic Patients (140) | 0.5 g probucol b.i.d. | ≥ 6 months | 71% of patients showed a reduction in LDL-C; 90% showed a reduction in HDL-C. No change in carotid intima-media thickness after 24 months in a subset of 11 patients. | |

| Probucol Quantitative Regression Swedish Trial (PQRST) | Probucol + diet + cholestyramine | 3 years | ↓ LDL-C by 12%, ↓ HDL-C by 24%. No significant effect on femoral atherosclerosis progression. | |

| PROSPECTIVE Trial | 500 mg/day probucol + lipid-lowering therapy | > 3 years | Trend towards lower incidence of primary endpoint (composite of cerebrovascular and cardiovascular events), but not statistically significant. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols employed in the cited studies.

Animal Studies

-

Animal Models:

-

ApoE-deficient and LDL Receptor-deficient Mice: These genetically modified mice are standard models for studying atherosclerosis. They are typically fed a high-fat or "Western" diet to accelerate plaque formation.

-

Cholesterol-fed Rabbits: New Zealand white rabbits fed a high-cholesterol diet are another common model for inducing hypercholesterolemia and atherosclerosis.

-

Nonhuman Primates (Macaca nemestrina): Utilized for their closer physiological resemblance to humans in lipid metabolism and atherosclerotic lesion development.

-

-

Drug Administration:

-

Probucol is typically mixed into the chow at specified percentages (e.g., 0.2%, 0.5%, 1% wt/wt).

-

-

Assessment of Atherosclerosis:

-

Aortic Sinus/Root and Aortic Tree Analysis: The heart and aorta are perfusion-fixed, and serial cryosections of the aortic sinus or the entire aorta are stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The lesion area is then quantified using image analysis software.

-

-

Biochemical Analyses:

-

Plasma Lipid Profile: Total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays from plasma samples.

-

LDL Oxidation Susceptibility: Low-density lipoprotein is isolated from plasma by ultracentrifugation. The susceptibility to oxidation is determined by incubating the LDL with a pro-oxidant (e.g., copper sulfate) and monitoring the formation of conjugated dienes by measuring the change in absorbance at 234 nm over time. The lag time before the rapid onset of oxidation is a key measure of antioxidant protection.

-

Cell Culture Experiments

-

Macrophage Foam Cell Formation:

-

Peritoneal macrophages are harvested from mice and cultured. These cells are then incubated with modified LDL (e.g., oxidized LDL) in the presence or absence of probucol. The intracellular lipid accumulation is visualized by Oil Red O staining and quantified.

-

-

Gene and Protein Expression Analysis:

-

Hepatocytes and macrophages are treated with probucol. The expression levels of key proteins involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI), are measured by Western blotting.

-

Signaling Pathways and Mechanisms of Action

Probucol exerts its anti-atherosclerotic effects through a multi-faceted mechanism of action, primarily centered on its potent antioxidant properties and its influence on reverse cholesterol transport and inflammatory signaling.

Antioxidant Activity and Inhibition of LDL Oxidation

Probucol is a lipophilic antioxidant that partitions into lipoprotein particles, particularly LDL, where it effectively inhibits lipid peroxidation and the formation of pro-atherogenic oxidized LDL (ox-LDL). This is a critical step in preventing the uptake of LDL by macrophages and the subsequent formation of foam cells, a hallmark of early atherosclerotic lesions.

Caption: Probucol's inhibition of LDL oxidation to prevent foam cell formation.

Modulation of Reverse Cholesterol Transport (RCT)

Probucol has been shown to influence the expression of key proteins involved in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. It upregulates the expression of ABCA1 and SR-BI in macrophages and hepatocytes. ABCA1 facilitates the efflux of cholesterol from macrophages to lipid-poor apoA-I, while SR-BI in the liver mediates the selective uptake of cholesteryl esters from HDL.

Caption: Probucol's role in enhancing reverse cholesterol transport.

Anti-inflammatory and Other Mechanisms

Recent research suggests that probucol's benefits may also stem from its anti-inflammatory properties and its ability to induce protective cellular pathways.

-

Heme Oxygenase-1 (HO-1) Induction: Some studies indicate that the protective effects of probucol can be attributed to its ability to induce the enzyme heme oxygenase-1, which has potent antioxidant and anti-inflammatory functions.

-

Modulation of Inflammatory Signaling: Probucol has been reported to exert anti-inflammatory effects by modulating the NF-κB/NLRP3 signaling pathway and the Nrf-2 pathway. NF-κB is a key regulator of inflammation, while Nrf-2 is a master regulator of the antioxidant response.

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by probucol.

Conclusion

The early-stage research on probucol provides a robust foundation for understanding its potential, and by extension, the potential of its derivatives like this compound, in the context of atherosclerosis. Its multifaceted mechanism of action, encompassing potent antioxidant effects, modulation of reverse cholesterol transport, and anti-inflammatory properties, presents a compelling rationale for further investigation. While the paradoxical effects on HDL cholesterol and the pro-atherogenic outcomes in certain animal models highlight the complexity of its biological activity, the overall body of evidence underscores the therapeutic promise of targeting the pathways influenced by probucol. Future research on this compound should focus on elucidating its pharmacokinetic and pharmacodynamic profile, and on confirming whether it retains the beneficial mechanistic properties of the parent compound while potentially offering an improved safety and efficacy profile.

References

Probucol Disuccinate: A Technical Guide on its Attenuation of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a lipid-lowering agent with potent antioxidant properties, and its ester prodrug, Probucol Disuccinate, have garnered significant attention for their ability to inhibit lipid peroxidation. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on lipid peroxidation. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its therapeutic potential in diseases where oxidative stress is a key pathological factor.

Introduction: The Role of Lipid Peroxidation in Disease

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts such as malondialdehyde (MDA) and conjugated dienes. These products can cause cellular damage, disrupt membrane integrity, and contribute to the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cardiovascular disease. The inhibition of lipid peroxidation is, therefore, a critical therapeutic target.

Mechanism of Action of this compound as an Antioxidant

Probucol is a lipophilic bisphenol that effectively partitions into cellular membranes and lipoproteins. Its primary antioxidant mechanism involves acting as a chain-breaking antioxidant. It readily donates a hydrogen atom from its hydroxyl groups to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This action protects lipids from oxidative damage.

Furthermore, recent studies have elucidated its role in modulating endogenous antioxidant defense systems. Probucol has been shown to upregulate the Keap1/Nrf2 signaling pathway.[1] Under conditions of oxidative stress, Probucol promotes the dissociation of the Nrf2 transcription factor from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like glutathione peroxidase (GSH-Px) and catalase (CAT).[2][3]

Probucol also enhances the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that protects against the oxidation of low-density lipoprotein (LDL).[4][5]

Quantitative Effects on Lipid Peroxidation Markers

The efficacy of Probucol in mitigating lipid peroxidation has been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings:

Table 1: Effect of Probucol on LDL Oxidation

| Study Population | Probucol Dosage | Duration | Key Findings | Reference |

| Hypercholesterolemic Patients | 500 mg twice daily | 12 weeks | 43% reduction in electronegatively charged LDL (oxidized LDL). | |

| Hypercholesterolemic Patients | 500 mg twice daily | 8 weeks | 830% increase in the resistance of LDL to copper-induced oxidation. | |

| Male Volunteers | 250 mg/day | 4 months | 2.7-fold prolongation of the 'lag-phase' of LDL oxidation. | |

| Hypercholesterolemic Patients | Not specified | 24 weeks | 44% decrease in thiobarbituric acid-reacting substances (TBARS) in the LDL fraction. | |

| Hypercholesterolemic Patients on Atorvastatin | Probucol added | 12 weeks | Significant decrease in oxidized LDL (ox-LDL) levels compared to atorvastatin alone. |

Table 2: Effect of Probucol on Cellular and Systemic Lipid Peroxidation

| Model System | Probucol Concentration/Dose | Key Findings | Reference |

| Human Monocyte-Macrophages (in vitro) | 10-80 µmol/L | Inhibition of copper-induced cellular lipid peroxidation (MDA levels) from 15.30 to 7.74 µmol/g cell protein. | |

| Human Monocyte-Macrophages (in vitro) | 40 µmol/L | Inhibition of oxidized macrophage-mediated LDL oxidation from 5.18 to 1.65 µmol MDA/g cell protein. | |

| Rat Renal Microsomes (in vitro) | Not specified | 10-34% concentration-dependent inhibition of Fe-NTA plus H2O2-induced lipid peroxidation (TBARS). | |

| Rats with Ischemia-Reperfusion Injury | 120 mg/kg cumulative dose over 4 weeks | Significantly less myocardial lipid peroxidation compared to the control group. | |

| D-galactose induced aging in mice | Not specified | Alleviated levels of ROS and MDA. |

Signaling Pathways and Experimental Workflows

Keap1/Nrf2 Signaling Pathway Activated by Probucol

Caption: Keap1/Nrf2 signaling pathway activation by Probucol.

Experimental Workflow for Assessing LDL Oxidation Inhibition

Caption: Workflow for evaluating the effect of Probucol on LDL oxidation.

Detailed Experimental Protocols

In Vitro LDL Oxidation Assay

This protocol is a synthesized representation based on methodologies described in the literature.

Objective: To determine the susceptibility of LDL isolated from Probucol-treated subjects to in vitro oxidation.

Materials:

-

Blood samples from subjects treated with Probucol and a placebo control group.

-

LDL isolation reagents (e.g., for ultracentrifugation).

-

Copper (II) sulfate (CuSO₄) solution (e.g., 5-10 µM).

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Agarose gel electrophoresis apparatus.

Procedure:

-

LDL Isolation: Isolate LDL from the plasma of both Probucol-treated and control subjects using sequential ultracentrifugation.

-

Dialysis: Dialyze the isolated LDL against PBS to remove any EDTA or other contaminants.

-

Protein Quantification: Determine the protein concentration of the LDL samples.

-

Initiation of Oxidation: Dilute the LDL samples to a standardized concentration (e.g., 0.1-0.2 mg/mL) in PBS. Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.

-

Monitoring Conjugated Diene Formation: Immediately after adding CuSO₄, monitor the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder (37°C). Record the absorbance at regular intervals. The time until the rapid increase in absorbance begins is the lag phase.

-

Measurement of TBARS: At the end of the incubation period, measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation products like MDA.

-

Electrophoretic Mobility Shift Assay: Run the oxidized and native LDL samples on an agarose gel. Oxidized LDL will exhibit increased electrophoretic mobility towards the anode.

Data Analysis:

-

Calculate the lag phase duration for both groups. A longer lag phase in the Probucol group indicates increased resistance to oxidation.

-

Determine the rate of conjugated diene formation from the slope of the propagation phase.

-

Quantify TBARS levels and compare between groups.

-

Visualize and compare the electrophoretic mobility shift.

Measurement of Malondialdehyde (MDA) in Cell Cultures

This protocol is adapted from methodologies used to assess cellular lipid peroxidation.

Objective: To quantify the effect of Probucol on MDA levels in cultured cells subjected to oxidative stress.

Materials:

-

Cultured cells (e.g., human peripheral blood monocytes).

-

Probucol solution.

-

Oxidizing agent (e.g., copper ions).

-

Thiobarbituric acid (TBA) reagent (0.8% TBA in 20% acetic acid, pH 3.5).

-

Sodium dodecyl sulfate (SDS) solution (8.1%).

-

Trichloroacetic acid (TCA).

-

MDA standard solution.

-

Spectrophotometer or fluorescence plate reader.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Probucol for a specified period.

-

Induction of Oxidative Stress: Induce lipid peroxidation by adding an oxidizing agent (e.g., 10 µM copper ions) and incubate.

-

Cell Lysis and Protein Precipitation: Harvest the cells, lyse them, and precipitate the protein using TCA.

-

TBA Reaction: To the supernatant, add SDS and the TBA reagent.

-

Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen).

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Quantification: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the total protein content of the cell lysate.

Conclusion and Future Directions

This compound stands out as a potent inhibitor of lipid peroxidation, acting through direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. The quantitative data and experimental protocols presented in this guide underscore its significant protective effects against the oxidative modification of lipids, particularly LDL.

Future research should continue to explore the full spectrum of its cellular and molecular targets. Investigating its efficacy in combination with other lipid-lowering therapies and in a broader range of diseases characterized by oxidative stress will be crucial. Furthermore, the development of novel drug delivery systems could enhance its bioavailability and therapeutic index, paving the way for its expanded clinical application. The insights provided herein offer a solid foundation for these future endeavors in the field of antioxidant therapy and drug development.

References

- 1. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probucol Protects Rats from Cardiac Dysfunction Induced by Oxidative Stress following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probucol promotes endogenous antioxidant reserve and confers protection against reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and lipid-regulating effects of probucol combined with atorvastatin in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Probucol Disuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a lipid-lowering agent with potent antioxidant properties, and its more soluble ester prodrug, Probucol Disuccinate, have garnered significant interest for their anti-inflammatory capabilities. This technical guide provides an in-depth overview of the key mechanisms underlying the anti-inflammatory effects of this compound, detailed experimental protocols for their investigation, and a summary of quantitative data from relevant studies. The primary focus is on the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the subsequent impact on pro-inflammatory cytokine production. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] Probucol has demonstrated therapeutic potential beyond its initial indication for hypercholesterolemia, largely attributed to its anti-inflammatory and antioxidant activities.[3] This guide focuses on this compound, a derivative designed for improved bioavailability, and its role in mitigating inflammatory responses. The core mechanisms involve the inhibition of pro-inflammatory signaling cascades and the reduction of oxidative stress, which are intricately linked in the inflammatory process.

Key Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Probucol has been shown to suppress the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] This inhibition is thought to be mediated by its antioxidant properties, which prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli, including inflammatory signals. Probucol has been observed to attenuate the phosphorylation of key MAPK proteins, leading to a downstream reduction in the inflammatory response.

-

Reduction of Pro-inflammatory Cytokine Production: A direct consequence of inhibiting the NF-κB and MAPK pathways is the decreased production and release of pro-inflammatory cytokines. Studies have consistently demonstrated that probucol can significantly reduce the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

-

Antioxidant Activity: Probucol is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation. By reducing oxidative stress, probucol indirectly mitigates inflammation, as reactive oxygen species (ROS) are known to activate pro-inflammatory signaling pathways like NF-κB.

Quantitative Data on the Anti-inflammatory Effects of Probucol

The following tables summarize the quantitative effects of probucol on key inflammatory markers as reported in various experimental models.

Table 1: Effect of Probucol on Pro-inflammatory Cytokine Levels

| Cytokine | Experimental Model | Probucol Concentration/Dose | % Reduction (compared to control) | Reference |

| TNF-α | LPS-stimulated BV2 microglia | 10 µmol/L | ~50% | |

| High fat-induced diabetic rats | Not specified | Significantly reduced | ||

| Alloxan-induced diabetic rabbits | 1,000 mg/day | Significantly downregulated | ||

| IL-1β | LPS-stimulated BV2 microglia | 10 µmol/L | ~60% | |

| Phorbol ester-induced THP-1 cells | Not specified | Inhibited release | ||

| IL-6 | LPS-stimulated BV2 microglia | 10 µmol/L | ~70% | |

| High fat-induced diabetic rats | Not specified | Significantly reduced |

Table 2: Effect of Probucol on Inflammatory Signaling Pathways

| Signaling Pathway | Target Protein | Experimental Model | Probucol Concentration/Dose | Observed Effect | Reference |

| NF-κB | NF-κB (p65) | Alloxan-induced diabetic rabbits | 1,000 mg/day | Significantly downregulated protein expression | |

| IκBα degradation | Not specified | Inhibited | Inferred from antioxidant mechanism | ||

| MAPK | p38, ERK, JNK | Human ovarian cancer cells | Not specified | Inactivation of pathways |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.

In Vitro Model of Inflammation using THP-1 Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages and the subsequent induction of an inflammatory response.

Materials:

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

Protocol:

-

Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiation:

-

Seed THP-1 cells into 96-well or 6-well plates at a density of 1 x 10⁶ cells/mL.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

-

Incubate for 48 hours. Differentiated macrophages will become adherent.

-

After 48 hours, carefully aspirate the PMA-containing medium and wash the cells gently with warm PBS.

-

Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours before treatment.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final working concentrations in cell culture medium.

-

Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

-

Induction of Inflammation:

-

Following pre-treatment, add LPS to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubate for a designated time (e.g., 6, 12, or 24 hours) to allow for cytokine production and signaling pathway activation.

-

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).

-

Lyse the cells to extract total protein for Western blot analysis or nuclear and cytoplasmic fractions for NF-κB translocation assays.

-

Measurement of Cytokine Levels by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

ELISA kits for human TNF-α, IL-1β, and IL-6

-

Cell culture supernatant from the in vitro inflammation model

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, add standards and diluted samples (cell culture supernatant) to the antibody-coated microplate wells.

-

Incubate to allow the cytokines to bind to the immobilized antibodies.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the cytokine of interest.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of NF-κB Activation by Western Blot for IκBα Degradation

This protocol details the detection of IκBα degradation, an indicator of NF-κB activation.

Materials:

-

Cell lysates from the in vitro inflammation model

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IκBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against IκBα (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity for IκBα and normalize it to the loading control. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.

Analysis of MAPK Activation by Western Blot for Phosphorylated p38

This protocol describes the detection of phosphorylated p38 MAPK as a marker of its activation.

Materials:

-

Same as for the NF-κB Western blot, with the following exceptions:

-

Primary antibody against phosphorylated p38 MAPK (p-p38)

-

Primary antibody against total p38 MAPK

Protocol:

-

Follow the same steps as the Western blot protocol for IκBα (4.3).

-

Use a primary antibody specific for the phosphorylated form of p38 MAPK.

-

To ensure that changes in phosphorylation are not due to changes in the total amount of p38 protein, strip the membrane after detecting p-p38 and re-probe it with an antibody against total p38 MAPK.

-

Analysis: Quantify the band intensities for both p-p38 and total p38. The ratio of p-p38 to total p38 indicates the level of p38 MAPK activation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: MAPK (p38) Signaling Pathway Modulation by this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.

Caption: In Vitro Experimental Workflow.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. Its potent antioxidant activity further contributes to its anti-inflammatory profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential in inflammation-driven diseases. The presented quantitative data underscores its efficacy in various experimental models. Further research, utilizing these and other advanced methodologies, will be crucial in fully elucidating the clinical utility of this compound as an anti-inflammatory agent.

References

- 1. Long-term probucol therapy continues to suppress markers of neurovascular inflammation in a dietary induced model of cerebral capillary dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Inhibition of IL-1 beta expression in THP-1 cells by probucol and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cellular Uptake and Subcellular Localization of Probucol Disuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and subcellular localization of Probucol Disuccinate. As a more water-soluble prodrug of the lipophilic antioxidant, Probucol, its mechanism of cellular entry and subsequent intracellular fate are critical to its pharmacological activity. This document synthesizes available data, proposes a mechanism of action based on analogous compounds, details relevant experimental protocols, and presents key information in a structured format for researchers in drug development and cellular biology.

Introduction: this compound as a Prodrug

Probucol is a potent antioxidant with significant lipid-lowering properties. However, its high lipophilicity and poor water solubility limit its bioavailability. This compound, a disuccinic ester derivative of Probucol, has been developed to overcome these limitations. It is hypothesized to function as a prodrug, demonstrating enhanced solubility and facilitating cellular uptake, followed by intracellular hydrolysis to release the active Probucol molecule. This guide will explore the cellular journey of this compound, from its interaction with the cell membrane to the subcellular destinations of its active form.

A study on a similar water-soluble analogue, diglutaryl probucol, demonstrated its efficient uptake by endothelial cells and macrophages, followed by intracellular hydrolysis to release probucol[1]. This suggests a likely mechanism for this compound, where the ester form crosses the cell membrane and is then acted upon by intracellular esterases.